N-methyl-(chroman-8-ylmethyl)amine
Description
Significance of the Chroman Core in Medicinal Chemistry
The chroman ring system is a privileged scaffold in medicinal chemistry, frequently encountered in a diverse array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. acs.orgnih.gov Chroman-based structures are recognized as useful templates for the design of therapeutic molecules with potential pharmacological applications. acs.org This significance stems from the structural versatility of the chroman nucleus, which allows for substitutions that can modulate its physicochemical properties and biological targets.
The chroman framework is a core component of many biologically active compounds, including those with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. acs.orgnih.gov The inherent stability and defined stereochemistry of the chroman ring system make it an attractive starting point for the development of novel therapeutic agents.
Table 1: Examples of Biological Activities Associated with the Chroman Scaffold
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology |
| Antioxidant | Cellular Health |
| Antimicrobial | Infectious Diseases |
| Antiviral | Virology |
| Neuroprotective | Neurology |
Role of N-Methylated Amine Functionalities in Bioactive Molecules
N-methylated amines are fundamental components of numerous pharmaceuticals and bioactive compounds. The process of N-methylation, the addition of a methyl group to a nitrogen atom, can significantly influence the pharmacological profile of a molecule. This modification can impact a compound's potency, selectivity, and pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
The introduction of a methyl group to an amine can alter its basicity, lipophilicity, and steric profile, which in turn affects its ability to interact with biological targets such as receptors and enzymes. uqtr.ca Furthermore, N-methylation can protect the amine from rapid metabolic degradation, thereby prolonging its therapeutic effect. nih.gov The strategic use of N-methylation is a well-established approach in drug design to fine-tune the properties of a lead compound. nih.gov
Table 2: Impact of N-Methylation on the Properties of Bioactive Molecules
| Property Affected | Consequence |
| Basicity | Alters ionization state and receptor binding |
| Lipophilicity | Influences membrane permeability and absorption |
| Metabolic Stability | Can block sites of enzymatic degradation, increasing half-life |
| Receptor Affinity | Modifies binding interactions with the target protein |
| Selectivity | Can enhance binding to the desired target over off-targets |
Overview of N-Methyl-(chroman-8-ylmethyl)amine as a Research Subject
This compound, with the Chemical Abstracts Service (CAS) number 1048970-16-6, represents a specific molecular arrangement that combines the chroman scaffold with an N-methylated aminomethyl group at the 8-position. chemicalbook.comechemi.comottokemi.comindiarawmaterial.com While extensive, peer-reviewed research dedicated solely to this compound is not widely available in the public domain, its chemical structure suggests it is a molecule of interest for chemical and pharmacological research.
The compound is available from various chemical suppliers, indicating its use in research and development activities. chemicalbook.comechemi.comottokemi.comindiarawmaterial.com The study of this molecule would likely focus on leveraging the established biological activities of the chroman core, with the N-methylated amine functionality providing a means to modulate its pharmacological properties.
A plausible and common synthetic route for the preparation of this compound is through the reductive amination of chroman-8-carbaldehyde (B1593204). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This two-step, one-pot reaction would involve the initial reaction of chroman-8-carbaldehyde with methylamine to form an intermediate imine, which is then subsequently reduced to the final secondary amine product using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org
Table 3: Plausible Synthesis of this compound via Reductive Amination
| Step | Reactants | Reagents/Conditions | Product |
| 1. Imine Formation | Chroman-8-carbaldehyde, Methylamine | Mildly acidic or neutral pH | Intermediate Iminium Ion |
| 2. Reduction | Intermediate Iminium Ion | Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN) | This compound |
Research into this compound could explore its potential in various therapeutic areas where chroman derivatives have shown promise. The specific substitution at the 8-position, coupled with the N-methylated amine, could lead to novel interactions with biological targets and unique pharmacological profiles. Future investigations would be necessary to fully elucidate the chemical properties, biological activity, and potential applications of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGFZWBAXPSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656444 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048970-16-6 | |
| Record name | 3,4-Dihydro-N-methyl-2H-1-benzopyran-8-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Biological Activities and Pharmacological Investigations of N Methyl Chroman 8 Ylmethyl Amine and Its Derivatives
Enzyme Inhibition Studies
The therapeutic potential of N-methyl-(chroman-8-ylmethyl)amine and its derivatives has been explored through a series of preclinical investigations focused on their ability to inhibit various enzymes implicated in a range of diseases. These studies have unveiled a diverse pharmacological profile, highlighting the versatility of the chroman scaffold in designing targeted enzyme inhibitors.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease (AD), working to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research has shown that derivatives of the chromenone ring, a related structure, are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, the amine and nitrile groups on the chromenone ring have been identified as crucial for this inhibitory activity, with the amine group interacting with the peripheral anionic site (PAS) of the enzyme. nih.gov
In the context of AD, while AChE is the primary target in early stages, BChE activity increases as the disease progresses, making dual or selective BChE inhibitors valuable. nih.govnih.gov Studies on various chromenone derivatives have demonstrated their potential in this area. For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have shown promising BChE inhibition, with one compound exhibiting a competitive-type inhibition with a Ki value of 0.55 µM. nih.gov Other research on 4-[(diethylamino)methyl]-phenol derivatives has identified compounds with potent, mixed-type inhibition of both AChE and BChE, with some showing significant selectivity towards BChE. doi.org
The quest for effective cholinesterase inhibitors has also led to the development of carbamic derivatives. researchgate.net Systematic structural modifications of a lead compound, xanthostigmine, resulted in a derivative with an exceptionally low IC50 value of 0.32 ± 0.09 nM for AChE inhibition. researchgate.net This highlights the potential for designing highly potent cholinesterase inhibitors based on the chroman scaffold.
Interactive Table: Cholinesterase Inhibition by Chroman Derivatives
| Compound Class | Target Enzyme | Key Findings | Inhibition Type | Reference |
|---|---|---|---|---|
| Amino-7,8-dihydro-4H-chromenone derivatives | BChE | Good potency with IC50 = 0.65 ± 0.13 µM | Competitive | nih.gov |
| 4-[(diethylamino)methyl]-phenol derivatives | AChE and BChE | Potent inhibition, with some compounds showing up to 18.8-fold higher affinity for BChE | Mixed-type | doi.org |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)
Monoamine oxidase (MAO) enzymes, particularly MAO-B, are significant targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. researchgate.netnih.gov Inhibition of MAO-B helps to prevent the breakdown of dopamine, a key neurotransmitter. researchgate.net The chromone (B188151) and chroman-4-one frameworks have been investigated for their MAO-B inhibitory potential.
A study on 5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from a lichen fungus, revealed it to be a selective and reversible competitive inhibitor of MAO-B with a Ki value of 0.896 µM. nih.gov HMC demonstrated approximately 4-fold greater selectivity for MAO-B over MAO-A. nih.gov This selectivity is a desirable trait in MAO inhibitors for neurodegenerative diseases, as it minimizes side effects associated with MAO-A inhibition. nih.gov
Research into chromone derivatives has further underscored their potential as MAO-B inhibitors. researchgate.net Structure-activity relationship (SAR) studies have shown that substitution at the C6 and C7 positions of the chromone ring leads to potent MAO-B inhibition, while substitution at the C5 position results in significantly weaker activity. researchgate.net Certain 6-[(3-bromobenzyl)oxy]chromones have exhibited IC50 values in the nanomolar range for reversible MAO-B inhibition. researchgate.net The development of these potent and selective MAO-B inhibitors from the chroman family holds promise for new therapeutic strategies against neurodegenerative conditions. researchgate.netnih.gov
Interactive Table: MAO-B Inhibition by Chroman and Chromone Derivatives
| Compound | Source/Class | IC50 (MAO-B) | Selectivity (MAO-B vs MAO-A) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Endogenous Lichen Fungus | 3.23 µM | ~4-fold | Reversible, Competitive | nih.gov |
Lipoxygenase (e.g., 5-LOX) Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netmdpi.com Inhibition of 5-LOX is therefore a promising strategy for treating inflammatory diseases such as asthma and arthritis. researchgate.netnih.gov Several derivatives of this compound have been investigated for their 5-LOX inhibitory activity.
One study focused on N-((6-(substituted-amino)-2-methyl-2H-chromen-2-yl)methyl)-N-methylbenzenesulfonamide derivatives and identified several potent 5-LOX inhibitors. researchgate.net The most promising compounds exhibited significant inhibition in both enzyme and cell-based assays, with inhibition rates of ≥78% and ≥72% at 1 µM, respectively. researchgate.net Molecular docking studies suggested an allosteric binding mode for these inhibitors. researchgate.net
Another novel 5-LOX inhibitor, KRH-102140, which is a (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine, demonstrated an IC50 value of 160 ± 23 nmol/l. nih.gov This compound was also shown to be effective in in vivo models of inflammation. nih.gov These findings highlight the potential of the chroman scaffold in developing effective anti-inflammatory agents targeting the 5-LOX pathway. researchgate.netnih.gov
Interactive Table: 5-LOX Inhibition by Chroman Derivatives
| Compound Class/Name | IC50/Inhibition Rate | Key Findings | Binding Mode | Reference |
|---|---|---|---|---|
| N-((6-(substituted-amino)-2-methyl-2H-chromen-2-yl)methyl)-N-methylbenzenesulfonamide derivatives | ≥78% inhibition at 1 µM (enzyme assay) | Potent inhibition in vitro | Allosteric | researchgate.net |
Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition
Cytochrome P450 lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes. wikipedia.org It is a well-established target for antifungal drugs, particularly the azoles, which inhibit the enzyme by coordinating with the heme iron. nih.govnih.gov The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov
While specific studies on this compound and its direct derivatives as CYP51 inhibitors are not prevalent in the provided search results, the broader class of nitrogen-containing heterocyclic compounds, which includes the amine functionality present in the subject compound, is relevant. Azole antifungals, for example, contain imidazole (B134444) or triazole rings with nitrogen atoms that are key to their inhibitory action. nih.gov Furthermore, 14α-aminoderivatives of lanosterol have been shown to be effective inhibitors of CYP51 in Candida albicans and Trypanosoma cruzi. nih.gov This suggests that the amine group in this compound could potentially interact with the CYP51 active site, making this class of compounds worthy of investigation as potential antifungal agents.
The CYP51 family is highly conserved across biological kingdoms, but there are sufficient differences between fungal and human CYP51 to allow for selective inhibition. wikipedia.orgnih.gov The development of new, selective CYP51 inhibitors is an ongoing area of research aimed at overcoming antifungal resistance. nih.gov
Sirtuin 2 Inhibition
Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacylase that has emerged as a potential therapeutic target in cancer and neurodegenerative diseases. nih.gov Inhibition of SIRT2 has been shown to induce apoptosis in various cancer cell lines and has protective effects in models of Huntington's and Parkinson's diseases. nih.gov
A notable inhibitor with a related core structure is cambinol (B1668241), a dual SIRT1/SIRT2 inhibitor that has demonstrated cytotoxic activity against cancer cells. nih.gov While not a direct derivative of this compound, the exploration of related heterocyclic structures for SIRT2 inhibition is an active area of research. Structure-activity relationship (SAR) studies on cambinol analogues have led to the development of compounds with sub-micromolar IC50 values and high selectivity for SIRT2 over other sirtuin isoforms. nih.gov These selective inhibitors have shown cytotoxic effects against B-cell lymphoma and epithelial cancer cell lines. nih.gov
The ability of SIRT2 inhibitors to modulate chromatin landscapes and induce senescence in cancer cells, as demonstrated in ATRX-deficient malignant glioma, further highlights the therapeutic potential of targeting this enzyme. nih.gov The chroman scaffold could serve as a valuable starting point for the design of novel and selective SIRT2 inhibitors.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. researchgate.net Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and for their skin-whitening effects. researchgate.netnih.gov The chroman-4-one and related structures have been explored as a source of potent tyrosinase inhibitors.
One study on 4-chromanone (B43037) derivatives identified (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) as a potent competitive inhibitor of tyrosinase, with an IC50 value of 5.1 ± 0.86 μM, which is more potent than the well-known inhibitor kojic acid (IC50 = 14.3 ± 1.43 μM). koreascience.kr Another derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), also showed strong competitive inhibition with an IC50 of 4.1 ± 0.6 μM. mdpi.com
These studies demonstrate that the chroman framework can be effectively modified to produce potent tyrosinase inhibitors. The mechanism often involves competitive binding to the enzyme's active site, preventing the catalysis of melanin production. koreascience.krmdpi.com The development of such compounds offers a promising avenue for new depigmenting agents. nih.gov
Interactive Table: Tyrosinase Inhibition by Chroman Derivatives
| Compound | IC50 | Inhibition Type | Comparison to Kojic Acid | Reference |
|---|---|---|---|---|
| (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294) | 5.1 ± 0.86 μM | Competitive | More potent | koreascience.kr |
Receptor Modulation and Antagonism
Derivatives of the chroman scaffold have been investigated for their ability to modulate key biological receptors, demonstrating potential therapeutic applications in a variety of disease states.
5-Hydroxytryptamine 1B (5-HT1B) Receptor Antagonism
While direct studies on this compound as a 5-HT1B antagonist are not extensively documented in the provided research, the broader class of heterocyclic compounds, including those with structural similarities, has been a focus of such investigations. For instance, new series of arylpiperazide derivatives of 1-naphthylpiperazine have been synthesized and evaluated as 5-HT1B antagonists. nih.gov These compounds have shown to be potent and selective ligands for the 5-HT1B/1D subtypes. nih.gov Specifically, one derivative, 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy] -1-(4-o-tolylpiperazin-1-yl)ethanone, was identified as a potent neutral 5-HT1B antagonist. nih.gov This compound was capable of antagonizing the inhibition of 5-HT release in guinea pig hypothalamus slices. nih.gov
Furthermore, the antagonist effects of compounds like ketanserin (B1673593) and GR 127,935 have been compared in cell lines expressing human 5-HT1B receptors. nih.gov These studies demonstrate that it is possible to selectively block human 5-HT1B receptors with specific compounds. nih.gov The intrinsic activity of these derivatives is often modulated by the nature of the arylpiperazide substituent. nih.gov
Selective Estrogen Receptor Modulation
Selective estrogen receptor modulators (SERMs) are nonsteroidal compounds that act as ligands for estrogen receptors (ERs), exhibiting tissue-specific agonist or antagonist activity. nih.gov The chroman scaffold is a key structural feature in the design of some SERMs. The discovery, synthesis, and structure-activity relationship (SAR) of chromane (B1220400) derivatives have identified them as ER alpha subtype selective ligands.
These compounds have demonstrated the ability to potently antagonize the effects of estradiol. In preclinical models, they have been shown to inhibit the growth of MCF-7 breast cancer cells, which are ER-positive. Some of these antagonists also function as selective estrogen receptor down-regulators (SERDs). The development of indenopyrimidine-2,5-dione analogs, designed based on the structure of ER agonists and antagonists, has led to compounds with a strong binding affinity for ERα. nih.gov For example, the diethanolamine (B148213) derivative of 4-trifluoromethyl phenyl derivative 30 showed a 77.5-fold stronger binding affinity for ERα over ERβ. nih.gov
Antiproliferative and Anticancer Activities in Cellular Models
The chroman ring system and its derivatives have been a focal point in the search for new anticancer agents, demonstrating a range of activities from inhibiting key pathways to direct cytotoxicity against cancer cells.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition
The hypoxia-inducible factor-1 (HIF-1) pathway is a critical target in cancer therapy as it enables tumor cells to adapt and survive in low-oxygen environments. While direct evidence for HIF-1 inhibition by this compound is limited, related benzochromenone pigments isolated from marine organisms have been shown to inhibit HIF-1 in cell-based reporter assays. These pigments significantly inhibited both hypoxia-induced and iron chelator-induced HIF-1 luciferase reporter activity in breast and prostate tumor cells.
Chemosensitization Potential
The development of resistance to chemotherapy is a major obstacle in cancer treatment. One mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp). Some heterocyclic compounds have been investigated for their ability to reverse this resistance. For example, novel 1,8-acridinedione derivatives have been studied for their ability to reverse multidrug resistance (MDR) in breast cancer cell lines, including T47D and tamoxifen-resistant T47D cells. The substitution pattern on the benzene (B151609) ring of these compounds was found to influence their anti-proliferative activity when used in combination with doxorubicin (B1662922).
Antiproliferative Effects against Specific Cancer Cell Lines (e.g., HeLa, HepG2, A549, MCF-7, T47D, MDA-MB-231, SH-SY5Y, SK-N-SH)
Derivatives of chroman and related heterocyclic structures have demonstrated a broad spectrum of antiproliferative activities against various cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50).
HeLa (Cervical Cancer): A plant-derived compound, α-mangostin, has been shown to inhibit the viability of HeLa cells in a concentration- and time-dependent manner, with an IC50 value of 24.53 ± 1.48 µM at 24 hours. nih.gov Certain heterocyclic curcumin (B1669340) derivatives have also shown high cytotoxic effects against HeLa cells, with one compound exhibiting an IC50 value of 0.4572 µg/ml. sysrevpharm.org
HepG2 (Liver Cancer): Dihydroartemisinin-bile acid hybrids have shown antitumor effects against the HepG2 human cancer cell line. researchgate.net One such hybrid, UDC-DHA, was found to be approximately 12 times more potent than its parent compound, DHA. researchgate.net N-acylhydrazone derivatives have also been evaluated for their antiproliferative activity on HepG2 cells, with one derivative, LASSBio-2052, showing an IC50 value of approximately 20 µM. nih.gov
A549 (Lung Cancer): Certain chromanone derivatives have been systematically evaluated for their cytotoxic effects on A549 cells. nih.gov One 3-chlorophenylchromanone derivative with a 2-methylpyrazoline substituent demonstrated strong cytotoxicity against this cell line. nih.gov Quercetin has also shown good antiproliferative activity against A549 cells, with IC50 values of 8.65, 7.96, and 5.14 µg/ml at 24, 48, and 72 hours, respectively. nih.gov A single-cell Raman spectroscopy method has been developed to determine the IC50 values of anticancer drugs like cisplatin (B142131) and taxol on A549 cells. rsc.org
MCF-7 (Breast Cancer): A number of chroman and coumarin (B35378) derivatives have shown activity against the ER-positive MCF-7 breast cancer cell line. Some arylazo-pyrazole derivatives displayed higher cytotoxicity than the reference drug imatinib, with IC50 values of 3.0 µM and 4.0 µM. researchgate.net Flavone derivatives have also been assessed, with a dihydroxy 4-thioflavone showing high potency with an IC50 value of 7.1 ± 0.51 µM. reading.ac.uk
T47D (Breast Cancer): The T47D human hormone-dependent breast cancer cell line is a common model for in vitro studies. Chalcone derivatives have been tested for their cytotoxic activity against T47D cells, with some showing strong anticancer activity with IC50 values below 20 µg/mL. science.gov
MDA-MB-231 (Breast Cancer): This triple-negative breast cancer cell line has been a target for various synthetic derivatives. Coumarin derivatives have shown promising activity, with some compounds exhibiting IC50 values as low as 1.9 µM, which is more potent than the standard drug doxorubicin (IC50 of 7.3 µM). nih.gov Chromone derivatives have also been evaluated, with one compound showing an IC50 value of 43.7 µM. researchgate.net Additionally, 3-vinyl-β-lactams have demonstrated potent activity in MDA-MB-231 cells.
SH-SY5Y (Neuroblastoma): The antiproliferative activity of various compounds has been tested on the SH-SY5Y neuroblastoma cell line. Chalcone derivatives have been synthesized and assessed, with some showing IC50 values less than 20 µM. researchgate.net The viability of SH-SY5Y cells has also been evaluated following treatment with phendione and cuproindione, with IC50 values being determined. researchgate.net
SK-N-SH (Neuroblastoma): There is no specific information available in the provided search results regarding the antiproliferative effects of this compound or its direct derivatives on the SK-N-SH cell line.
Antiproliferative Activity of Chroman Derivatives and Related Compounds
| Compound Class/Derivative | Cell Line | IC50 Value | Citation |
|---|---|---|---|
| α-mangostin | HeLa | 24.53 ± 1.48 µM (24h) | nih.gov |
| Heterocyclic curcumin derivative | HeLa | 0.4572 µg/ml | sysrevpharm.org |
| LASSBio-2052 (N-acylhydrazone) | HepG2 | ~20 µM | nih.gov |
| Quercetin | A549 | 8.65 µg/ml (24h) | nih.gov |
| Arylazo-pyrazole derivative | MCF-7 | 3.0 µM | researchgate.net |
| Dihydroxy 4-thioflavone | MCF-7 | 7.1 ± 0.51 µM | reading.ac.uk |
| 2',4',4-trihydroxy-3-methoxychalcone | T47D | 24.61 µg/mL | science.gov |
| Coumarin derivative | MDA-MB-231 | 1.9 µM | nih.gov |
| Chromone derivative | MDA-MB-231 | 43.7 µM | researchgate.net |
| Chalcone derivative | SH-SY5Y | < 20 µM | researchgate.net |
Antimicrobial Activities
The chroman nucleus and its derivatives have been a focal point in the quest for new antimicrobial agents. The structural versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with potent activity against various microbial pathogens.
Derivatives of the chroman scaffold have demonstrated notable antibacterial properties. For instance, studies on coumarin derivatives, which share a benzopyrone structure with chromans, have shown that these compounds can exhibit both bacteriostatic and bactericidal effects. researchgate.netresearchgate.net The antibacterial efficacy of these derivatives is often influenced by the nature and position of substituents on the chroman ring system. researchgate.net Research on 8-amino-4,7-dihydroxy-chromen-2-one derivatives has highlighted their activity against bacterial strains such as Staphylococcus aureus and Bacillus cereus. researchgate.netresearchgate.net While direct studies on this compound are limited, the established antibacterial potential of the broader chroman family suggests that this compound and its derivatives are promising candidates for further investigation.
Table 1: Antibacterial Activity of Selected Chroman Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| 8-Amino-4,7-dihydroxy-chromen-2-one derivatives | Staphylococcus aureus | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |
| 8-Amino-4,7-dihydroxy-chromen-2-one derivatives | Bacillus cereus | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |
The chroman scaffold is also a source of potent antifungal agents. A series of newly synthesized 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives, which bear structural similarities to chroman derivatives, have shown significant antifungal activity against various human pathogenic fungi. nih.gov Notably, certain derivatives displayed more potent activity against Candida species than the standard antifungal drug fluconazole. nih.gov Specifically, compounds with an N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino substituent demonstrated the most potent antifungal effects, completely inhibiting fungal growth at low concentrations. nih.gov These findings underscore the potential of amine-substituted heterocyclic compounds, including derivatives of this compound, as a basis for the development of new antifungal therapies. The antifungal potential of azoles and allylamines, often in combination with 8-hydroxyquinolines, has also been explored against Malassezia pachydermatis. nih.gov
Table 2: Antifungal Activity of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 4g: N-(4-bromo-2-methylphenyl)amino derivative | Candida species | 0.8-6.3 | nih.gov |
| 4h: N-(4-bromo-3-methylphenyl)amino derivative | Candida species | 0.8-6.3 | nih.gov |
| Fluconazole (reference) | Candida species | 25 | nih.gov |
The search for novel treatments for tuberculosis has led to the investigation of various heterocyclic compounds. While direct data on this compound is scarce, research on structurally related N-(2-arylethyl)quinolin-3-amine analogs has provided valuable insights. mdpi.com These compounds were inspired by a marine sponge-derived alkaloid and have shown promising activity against Mycobacterium bovis BCG. mdpi.com The study revealed that a 3-substituted quinoline (B57606) skeleton is a viable scaffold for antimycobacterial drug development. mdpi.com Furthermore, N-methylation of a related analog did not diminish its antibacterial activity, suggesting that the N-methyl group in this compound may be compatible with antimycobacterial efficacy. mdpi.com Other research has identified 1,8-naphthyridine-3-carbonitrile (B1524053) analogues with notable anti-tubercular activity against M. tuberculosis H37Rv. nih.gov
Table 3: Antimycobacterial Activity of Selected Quinolone and Naphthyridine Derivatives
| Compound | Organism | MIC | Reference |
| Quinoline analog 6 | M. bovis BCG (aerobic) | 6.25 µM | mdpi.com |
| 3-(phenethylamino)demethyl(oxy)aaptamine (1) | M. bovis BCG (aerobic & hypoxic) | 1.56 µM | mdpi.com |
| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |
Other Noted Preclinical Biological Activities
Beyond their antimicrobial properties, derivatives of the chroman scaffold have been investigated for a range of other pharmacological effects, including antioxidant and anti-inflammatory activities.
The chroman ring is a key structural feature of Vitamin E, a well-known natural antioxidant. nih.gov This has spurred interest in the antioxidant potential of synthetic chroman derivatives. An oxidation study of N-methyl-2,2,7,8-tetramethyl-6-amino-chroman, a model compound for N-methyl-gamma-tocopheramine, concluded that the formation of an N-radical is crucial for its biological antioxidant activity. nih.gov This finding suggests that the N-methyl group in this compound could play a significant role in its potential antioxidant properties. Furthermore, various other chromene and coumarin derivatives have been synthesized and have demonstrated significant antioxidant activity in in-vitro assays, such as the DPPH free radical scavenging method. eco-vector.comajol.info
Table 4: Antioxidant Activity of Selected Chroman-related Compounds
| Compound/Derivative | Assay | Finding | Reference |
| N-methyl-2,2,7,8-tetramethyl-6-amino-chroman | Oxidation study | N-radical formation is key for antioxidant role | nih.gov |
| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH radical scavenging | Active radical scavengers | eco-vector.com |
| 4-Methyl-7-methoxy coumarin | DPPH method | Demonstrated good antioxidant activity | ajol.info |
Chroman-4-one analogs have been reported to possess anti-inflammatory activity. nih.gov For instance, certain hesperetin (B1673127) derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov While the anti-inflammatory potential of this compound itself has not been extensively studied, the known activities of related structures provide a strong rationale for its investigation in this area. The development of 8-benzylaminoxanthines as adenosine (B11128) receptor antagonists has also highlighted the potential for amine-substituted heterocyclic compounds to exhibit anti-inflammatory effects in vivo. nih.gov
Table 5: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Evaluation | Inference | Reference |
| Hesperetin derivatives | Tested against IL-6, TNF-α cells | Exhibited significant anti-inflammatory activity by decreasing IL-6 and TNF-α levels | nih.gov |
Antiviral Properties
While direct antiviral studies on this compound are not presently found in publicly accessible scientific literature, the broader chemical classes of chroman and chromone derivatives have been the subject of numerous virological investigations. These studies reveal that the chroman scaffold is a promising template for the development of novel antiviral agents, with various derivatives demonstrating activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza viruses.
Research into chromone alkaloids has identified compounds with significant anti-HIV and anti-HSV properties. For instance, the chromone secondary amine schumannificine and its derivatives have been evaluated for their ability to inhibit HIV and HSV infections in cell cultures. researchgate.net Notably, schumannificine itself showed the most significant activity against HIV. researchgate.net The mechanism of this anti-HIV activity is thought to involve irreversible binding to the viral envelope glycoprotein (B1211001) gp120, rather than inhibition of key viral enzymes like reverse transcriptase or protease. researchgate.net Furthermore, while schumannificine was the most potent against HIV, several of its derivatives displayed strong anti-HSV activity. researchgate.net Structural analysis suggests that the presence of a piperidine (B6355638) ring and unsubstituted hydroxy groups may be favorable for anti-HIV activity. researchgate.net
The versatility of the chroman structure is further highlighted by studies on fluorinated 2-arylchroman-4-ones. A series of these compounds were tested for their in vitro activity against the influenza A virus. nih.govnih.gov Among the tested derivatives, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was identified as a particularly potent inhibitor of the influenza A/Puerto Rico/8/34 (H1N1) strain. nih.govnih.gov This compound also showed activity against other phylogenetically distinct influenza viruses, indicating a broader spectrum of anti-influenza potential and marking fluorinated 2-arylchroman-4-ones as a promising scaffold for further development of anti-influenza therapeutics. nih.govnih.gov
The general class of chromones, which are structurally related to chromans, is recognized for a wide array of pharmacological effects, including antiviral activities. nih.gov This foundational knowledge supports the continued exploration of chroman-based molecules for antiviral drug discovery.
The following table summarizes the antiviral activities of select chroman and chromone derivatives as reported in preclinical research.
| Compound/Derivative Class | Virus | Key Findings | Reference(s) |
| Schumannificine | HIV | Displayed the greatest activity against HIV among tested chromone alkaloids. | researchgate.net |
| Schumannificine Derivatives | HSV | Potent anti-HSV activity observed. | researchgate.net |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1, H5N2), Influenza B | Showed greatest activity against influenza A/Puerto Rico/8/34 (H1N1) with an IC50 of 6 μM and a selectivity index (SI) of 150. Also active against influenza A(H5N2) and influenza B with SI values of 53 and 42, respectively. | nih.govnih.gov |
Structure Activity Relationship Sar Studies of N Methyl Chroman 8 Ylmethyl Amine and Its Analogs
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The biological activity of N-methyl-(chroman-8-ylmethyl)amine and its related analogs is intrinsically linked to its core molecular architecture. The fundamental pharmacophore, the essential structural unit required for activity, consists of the chroman ring system. This bicyclic ether is a privileged scaffold in medicinal chemistry, widely distributed in natural products and proven to be a highly potent framework in the development of therapeutic agents, including those for neurodegenerative diseases. core.ac.uk
The key structural motifs for this class of compounds are:
The Chroman Ring: This provides a rigid, three-dimensional structure that correctly orients the other functional groups for interaction with biological targets.
The Methylene (B1212753) Bridge at C-8: The connection of the amine function via a methylene (-CH2-) group at the 8-position of the chroman ring is a critical linker. Studies on related chromanones indicate that the C-8 position is a sterically accessible and reactive site for electrophilic attack. mdpi.com
The Amine Functionality: The nitrogen-containing group, whether it is a primary, secondary, or tertiary amine, is a crucial element for biological activity, often participating in hydrogen bonding or ionic interactions with target proteins. tum.denih.gov The N-methyl group specifically defines the compound as a secondary amine.
Impact of Substitutions on the Chroman Ring System on Activity Profiles
Modifications to the chroman ring system have a significant and predictable impact on the biological activity of these analogs. The position and nature of substituents can drastically alter potency and selectivity.
Research on a series of gem-dimethylchroman-4-amine derivatives, which share the core chroman-amine structure, demonstrated the profound effect of substitution on butyrylcholinesterase (eqBuChE) inhibition. In this series, the introduction of a methoxy (B1213986) group (-OCH3) at the C-8 position resulted in a substantial increase in inhibitory activity. The 8-methoxy substituted analog (4b) exhibited an IC50 value of 7.6 μM, showing significantly higher potency compared to the unsubstituted version (4a), which had an IC50 of 38 μM. core.ac.uk Conversely, other substitutions on the chroman ring, such as a 6-methyl group, led to only moderate inhibitory activity. core.ac.uk
Table 1: Effect of Chroman Ring Substitution on Butyrylcholinesterase (eqBuChE) Inhibition for gem-Dimethylchroman-4-amine Analogs
| Compound | Substitution on Chroman Ring | IC50 (µM) for eqBuChE Inhibition |
|---|---|---|
| 4a | Unsubstituted | 38 |
| 4b | 8-Methoxy | 7.6 |
| 4e | 6-Methyl | 52 |
Data sourced from a study on gem-dimethylchroman-4-amine derivatives. core.ac.uk
Influence of N-Methylation and Other Alkyl Substitutions on Amine Functionality
The substitution pattern on the amine nitrogen atom is a critical determinant of biological activity. The process of N-methylation, which converts a primary amine into a secondary amine, can significantly enhance the pharmacological profile of a compound. organic-chemistry.orgnih.gov This enhancement is sometimes referred to as the "magic methyl effect" in medicinal chemistry, where the addition of a methyl group can lead to a drastic increase in potency. frontiersin.org
The conversion from a primary amine like (chroman-8-ylmethyl)amine (B1457588) to a secondary amine such as this compound alters the group's basicity, hydrogen bonding capability, and steric profile. tum.denih.gov These changes can lead to improved binding affinity with the target protein.
Studies on norbelladine (B1215549) derivatives, which also feature an amine functionality, provide a clear example of this principle. It was found that N-methylation of norbelladine and its 4'-O-methyl analog enhanced their ability to inhibit butyrylcholinesterase (BuChE). uqtr.ca Specifically, N-methylation of norbelladine increased its selectivity for inhibiting certain viral proteins. uqtr.ca While N-methylation does not universally improve activity across all biological targets for every compound series, it is a consistently powerful tool in lead optimization. uqtr.canih.gov
Further exploration into other N-alkyl substitutions has shown that the length of the alkyl chain can also modulate activity, often resulting in an inverted U-shaped curve where potency first increases with chain length before decreasing. ub.edu
Table 2: Effect of N-Methylation on the Biological Activity of Norbelladine Analogs
| Compound | N-Substitution | Target/Activity | Finding |
|---|---|---|---|
| Norbelladine | Primary Amine (-NH2) | HIV-1 | EC50 = 66.89 µM |
| N-methylnorbelladine | Secondary Amine (-NHCH3) | HIV-1 | EC50 = 42.28 µM (Increased activity and selectivity) |
| Norbelladine | Primary Amine (-NH2) | BuChE Inhibition | Active |
| N-methylnorbelladine | Secondary Amine (-NHCH3) | BuChE Inhibition | Enhanced Inhibition |
Data sourced from a study on norbelladine derivatives. uqtr.ca
Computational Approaches in the Discovery and Development of N Methyl Chroman 8 Ylmethyl Amine Analogs
Molecular Docking for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. In the context of N-methyl-(chroman-8-ylmethyl)amine analogs, which are often investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of conditions like Alzheimer's disease, molecular docking provides crucial insights into their binding modes. nih.govsemanticscholar.org
Researchers utilize software like AutoDock Vina and Discovery Studio to perform these simulations. nih.govimpactfactor.org The process typically involves preparing the three-dimensional structure of the target protein, such as human AChE (PDB ID: 4EY7), by removing water molecules and any co-crystallized ligands. nih.gov The this compound analog is then "docked" into the active site of the enzyme, and scoring functions are used to estimate the binding affinity, often expressed in kcal/mol. nih.govcumhuriyet.edu.tr
Docking studies on related chromane (B1220400) and benzylamine (B48309) derivatives reveal the importance of specific interactions within the AChE active site. semanticscholar.orgnih.gov These include hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues. For instance, the chroman ring may engage in hydrophobic interactions within the enzyme's gorge, while the amine group can form crucial hydrogen bonds. nih.gov The insights gained from these docking studies are pivotal for understanding the structure-activity relationship and for designing analogs with improved potency.
Table 1: Representative Molecular Docking Results for Chromane Analogs against Acetylcholinesterase (AChE)
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Chromane Derivative A | Human AChE (PDB: 4EY7) | -9.8 | Trp84, Phe330, Tyr334 |
| Chromane Derivative B | Human AChE (PDB: 4EY7) | -9.2 | Trp279, Tyr121, Gly118 |
| N-benzylpiperidine-coumarin hybrid | Human AChE | -10.5 | Tyr70, Trp84, Phe330 |
Note: This table is a representation of typical data obtained from molecular docking studies on related compounds and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR studies are employed to predict the inhibitory activity of newly designed compounds based on their physicochemical properties. nih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for AChE inhibition) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, electronic, or hydrophobic in nature. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov
For classes of compounds like benzylamines, QSAR studies have highlighted the critical role of hydrophobicity and electronic effects in determining their inhibitory potency against AChE. nih.gov The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov This information is invaluable for the rational design of more potent this compound analogs.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the ligand-protein complex and to gain a deeper understanding of the binding interactions.
In the study of this compound analogs, MD simulations can be performed on the docked complex of the analog and its target protein, such as AChE. nih.govmdpi.com These simulations, often run for nanoseconds, provide information on the flexibility of the protein and the ligand, the conformational changes that occur upon binding, and the persistence of key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net
The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the course of the simulation. researchgate.net A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can help to identify the key amino acid residues that are crucial for maintaining the stability of the complex, providing further guidance for lead optimization. nih.govresearchgate.net
In Silico Prediction of Pharmacological Properties and Drug-Likeness
A crucial aspect of drug discovery is the evaluation of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools play a significant role in predicting these properties for this compound analogs at an early stage, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. nih.gov
Web-based platforms and specialized software are used to calculate various physicochemical properties and to predict ADMET parameters. nih.gov One of the most widely used guidelines is Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Beyond Lipinski's rule, other parameters such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are also predicted. nih.gov For compounds targeting the central nervous system, such as AChE inhibitors, predicting blood-brain barrier penetration is particularly critical. cumhuriyet.edu.tr These in silico predictions provide a comprehensive profile of the potential drug-likeness of this compound analogs, guiding the selection of the most promising candidates for further experimental validation.
Table 2: Predicted In Silico Pharmacological Properties of a Representative Chromane Analog
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | 2.5 | Optimal lipophilicity |
| Hydrogen Bond Donors | 1 | Within acceptable range |
| Hydrogen Bond Acceptors | 2 | Within acceptable range |
| Blood-Brain Barrier Permeability | High | Potential for CNS activity |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Note: This table presents hypothetical data for a representative compound to illustrate the output of in silico ADMET prediction tools.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. youtube.com For the discovery of novel this compound analogs, virtual screening can be employed to explore vast chemical spaces and identify new scaffolds. nih.gov
The process can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties. youtube.com In structure-based virtual screening, the 3D structure of the target protein is used to dock and score a large number of compounds from a database. researchgate.net
Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves making iterative chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The computational tools discussed previously, such as molecular docking, QSAR, and MD simulations, are integral to this optimization process, providing a rational basis for the design of improved this compound analogs with enhanced therapeutic potential. researchgate.net
Q & A
Q. What synthetic routes are effective for preparing N-methyl-(chroman-8-ylmethyl)amine, and how can yields be optimized?
this compound can be synthesized via reductive amination or selective demethylation of tertiary amines. For example, a chromatography-like setup involving sequential oxidation, deoxygenative demethylation, and purification zones has been reported for related N-methylated chroman derivatives, achieving 94% yield by replacing chloroform with sustainable solvents like dihydrolevoglucosenone . Reductive amination using formaldehyde with primary amines (e.g., chroman-8-ylmethylamine) is another viable route, requiring stoichiometric optimization of reactants and pH control to favor mono-methylation .
Q. How can NMR and mass spectrometry (MS) be employed to characterize this compound?
Key characterization involves H and C NMR to identify methyl groups (e.g., δ ~2.3 ppm for N–CH) and chroman ring protons (δ ~1.5–7.0 ppm). High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can confirm molecular weight (e.g., calculated for CHNO: 189.1154). Cross-validation with literature data for analogous compounds, such as α-tocopheramine derivatives, ensures accuracy .
Advanced Research Questions
Q. How can trace nitrosamine impurities in this compound be detected and quantified to meet regulatory standards?
EMA guidelines recommend liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤ 1 ppb for nitrosamines. Method validation must include spike-and-recovery experiments using reference standards (if available) and justification for cases where synthesis of impurities is impractical. Structural analogs (e.g., NDMA) should be used as surrogates, with stability studies to confirm no degradation during analysis .
Q. What computational methods predict the thermodynamic stability and reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate enthalpy of formation (ΔH°) and bond dissociation energies (BDEs) for N–CH bonds. Thermochemical data from NIST (e.g., methylamine ΔH° = −23.5 kJ/mol) provide benchmarks . Molecular dynamics simulations further model solvation effects and degradation pathways under varying pH/temperature conditions.
Q. How does the N-methyl group influence the coordination chemistry of chroman-based amines with transition metals?
The methyl group enhances steric hindrance, stabilizing metal complexes. For example, N-methylated benzimidazole ligands form stable Cu(II) complexes with distorted trigonal bipyramidal geometry (τ = 0.48), as shown by X-ray crystallography and EPR spectroscopy. Comparative studies with non-methylated analogs reveal reduced autoreduction rates, highlighting the role of methylation in redox stability .
Q. What strategies mitigate degradation of this compound during long-term storage or reaction conditions?
Degradation studies under accelerated conditions (40°C/75% RH) identify vulnerable sites (e.g., oxidation at the chroman oxygen). Stabilization strategies include inert atmosphere storage (N), addition of radical scavengers (e.g., BHT), or continuous-flow synthesis to minimize exposure to heat/light .
Methodological Considerations
Q. How can reductive amination be adapted for chiral resolution of this compound enantiomers?
Chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity. Post-synthesis resolution via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients separates enantiomers, validated by circular dichroism (CD) spectra .
Q. What analytical workflows validate the absence of genotoxic impurities in this compound batches?
A tiered approach is recommended:
Risk assessment : Identify potential nitrosamine precursors (e.g., secondary amines, nitrites).
Screening : Use GC-MS or LC-HRMS for untargeted impurity profiling.
Quantification : Validate methods per ICH Q3A/B guidelines, ensuring limits align with AI thresholds (e.g., ≤ 18 ng/day for NDMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
